For instance, the synthesis of compound Rec 15/3079 [, ] likely involves reacting 1-(2-methoxyphenyl)piperazine with an appropriately substituted cyclohexanecarboxylic acid derivative.
Mechanism of Action
Receptor antagonists: For example, WAY 100635 [] acts as a potent antagonist at 5-HT1A receptors, blocking the action of serotonin at these sites.
Receptor agonists: Some derivatives, like PIP3EA [], exhibit partial agonist activity at specific receptors like the dopamine D4 receptor.
Applications
Antipsychotics: Compounds like AD-5423 [] have shown antidopaminergic effects, suggesting potential for treating schizophrenia.
Anxiolytics:Tandospirone [] displays anxiolytic activity by interacting with serotonin receptors.
Antidepressants: Compounds like GSK163090 [] act as potent antagonists at various serotonin receptors, suggesting potential for treating depression.
Analgesics: Several derivatives, like those described in [], have shown analgesic activity in animal models.
HIV-1 inhibitors: Some derivatives, like Sch-350634 [], act as CCR5 antagonists, inhibiting HIV-1 entry into cells.
Compound Description: WAY 100635 is a potent and selective antagonist of the 5-HT1A receptor. Studies have shown its effectiveness in both in vitro and in vivo models, particularly in the dorsal raphe nucleus (DRN) and the CA1 region of the hippocampus [, ].
Compound Description: Rec 15/3079 displays high affinity for the 5-HT1A receptor and has demonstrated activity in regulating bladder function in the central nervous system [, ]. Notably, it exhibits minimal sedative, analgesic, anxiolytic, or antidepressant effects, suggesting a degree of selectivity for bladder function control.
Compound Description: This series of compounds were designed as fluorescent ligands for the 5-HT1A receptor []. The length of the alkyl chain connecting the piperazine and quinoline moieties significantly influenced binding affinity.
Compound Description: This class of compounds was investigated for their affinity toward 5-HT1A and dopamine D3 receptor subtypes []. Increasing the length of the aliphatic chain between the piperazine and benzotriazole rings resulted in enhanced affinity for both receptors.
Compound Description: XB513 possesses both calcium agonistic and α1-adrenergic receptor blocking properties []. This dual activity makes it a potential therapeutic agent for congestive heart failure.
Compound Description: Compound IV is a new derivative of 3,4-pyridinedicarboximide with promising analgesic activity []. The stability of this compound is pH-dependent, with degradation occurring via specific acid-catalyzed and spontaneous water-catalyzed hydrolysis.
Compound Description: Ro 22-4839 is a calmodulin antagonist that demonstrates potent vasodilating and vasospasmolytic activity, particularly in cerebral circulation []. Studies indicate its potential as a cerebral circulation improver.
N-tert.-butyl-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide (WAY-100135) and analogs (6-10)
Compound Description: WAY-100135 and its analogs represent a group of potent 5-HT1A ligands with varying affinities for 5-HT2A and α1 receptors []. The volume of the amide substituent was found to be a crucial factor influencing their 5-HT2A receptor affinity.
Compound Description: SGB-1534 exhibits antihypertensive activity attributed to its potent and selective antagonism of α1-adrenoceptors [, ]. Its effects are primarily mediated through its interaction with α1-adrenoceptors in vascular tissues, leading to blood pressure reduction.
Compound Description: OPC-14117 is a novel cerebroprotective agent with stimulating activity in the central nervous system []. It undergoes metabolism to form several metabolites, including hydroxylated derivatives.
Compound Description: NAPMA is a potent inhibitor of osteoclast differentiation and displays protective effects against bone loss, making it a potential therapeutic candidate for osteoporosis and related bone diseases []. It acts by suppressing RANKL signaling and bone resorption.
Compound Description: PPOA-N-Ac-2-Cl acts as an inhibitor of osteoclast differentiation and reduces bone resorption by downregulating TRAF6, a key mediator in the RANKL signaling pathway [].
Compound Description: SNC80 is a δ-opioid agonist that exhibits a range of behavioral effects, including antidepressant-like activity, locomotor stimulation, antinociception, and convulsions [, ]. Studies suggest a lack of observable tolerance to its antidepressant-like effects, making it a potential novel antidepressant therapy.
Compound Description: p-MPPI is a potent antagonist of both pre- and postsynaptic 5-HT1A receptors [, , ]. It effectively blocks 5-HT1A receptor activation, as evidenced by its ability to antagonize various 5-HT1A agonist-induced effects in vivo.
Compound Description: p-MPPF, similar to p-MPPI, acts as a competitive antagonist of both pre- and postsynaptic 5-HT1A receptors []. It demonstrates efficacy in antagonizing the effects of 5-HT1A agonists in vivo, highlighting its ability to block 5-HT1A receptor activation.
Compound Description: This compound serves as a precursor to [18F]Mefway, a radiotracer used for imaging the 5-HT1A receptor []. Its efficient synthesis is crucial for developing this valuable radiopharmaceutical.
Compound Description: BP897 acts as a D3 dopamine receptor partial agonist and has been investigated for its potential in reducing LIDs (l-Dopa-induced dyskinesias) in Parkinson's disease [].
Compound Description: This class of compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacterial strains [].
Compound Description: This series of compounds was synthesized and evaluated for potential therapeutic application in Alzheimer's disease, based on their ability to inhibit butyrylcholinesterase [].
Compound Description: SCH 412348 acts as a potent and selective adenosine A2A receptor antagonist []. It has shown therapeutic potential in rodent models of movement disorders and depression.
Compound Description: [(11)C]Preladenant is a PET tracer designed for mapping cerebral adenosine A2A receptors (A2ARs) []. Its favorable brain kinetics and specific binding to A2ARs make it suitable for studying A2ARs in vivo.
Compound Description: GSK588045 is a potent 5-HT1A/B/D receptor antagonist with promising potential as a fast-acting antidepressant/anxiolytic agent []. Its high selectivity for 5-HT receptors, favorable pharmacokinetics, and in vivo efficacy make it a suitable candidate for further clinical development.
Compound Description: GSK1016790A acts as a novel and potent transient receptor potential vanilloid 4 (TRPV4) channel agonist []. Studies suggest its potential role in modulating urinary bladder function by inducing bladder contraction and hyperactivity.
[3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, methanesulfonic acid salt (3)
Compound Description: Compound 3 exhibits potent antiestrogenic activity, as demonstrated by its effects in both in vitro and in vivo models []. Its high binding affinity for rat uterine cytosol estrogen receptors highlights its potential as an antiestrogenic agent.
Compound Description: The (+)-enantiomer of compound 16 exhibits stereospecific neuroleptic activity in animal models []. Its (10S)-configuration, determined by X-ray diffraction, is crucial for its pharmacological activity.
Compound Description: GSK163090 is a potent, selective, and orally active 5-HT1A/B/D receptor antagonist []. Its preclinical profile suggests its potential as a fast-onset antidepressant/anxiolytic agent.
Compound Description: SCH 66712 is a potent mechanism-based inactivator of human cytochrome P450 2D6 (CYP2D6), a key drug-metabolizing enzyme []. Its inactivation mechanism involves protein adduction, highlighting its potential for drug-drug interactions.
Compound Description: AD-5423 is a novel antipsychotic agent that displays a pharmacological profile similar to haloperidol in some aspects but differs in its potential for inducing tardive dyskinesia and malignant syndrome [].
Compound Description: This series of compounds, particularly compound 16 and derivatives 35, 37-44, exhibited potent analgesic activity, some exceeding the potency of codeine []. The erythro isomers demonstrated significantly higher activity compared to their threo counterparts.
Compound Description: Tandospirone is a selective anxiolytic agent with efficacy comparable to buspirone but with improved anxioselectivity []. Its unique pharmacological profile suggests potential advantages over existing anxiolytic therapies.
Compound Description: This series of compounds was investigated for their binding affinity and selectivity for dopamine D2 and D3 receptors []. Variations in the spacer length and the aryl moiety led to compounds with improved D3 receptor selectivity.
3,8-Di[2-aryl-1-azenyl]-1,3,6,8-tetraazabicyclo[4.4.1]undecanes and 1,3-Di-2-[(4-methoxyphenyl)-1-diazenyl]imidazolidine
Compound Description: These compounds represent a novel class of bis-triazenes synthesized by reacting diazonium salts with ethylenediamine/formaldehyde mixtures []. They exhibit unique structural features characterized by the presence of two triazene units linked to a tetraazabicyclic cage or an imidazolidine ring.
Compound Description: BMS-488043 is an HIV-1 attachment inhibitor, targeting the interaction between the virus and the host cell []. Its low oral bioavailability led to the development of its prodrug, BMS-663749, to improve its pharmacokinetic properties.
Compound Description: Sch-350634 is an orally bioavailable, potent CCR5 antagonist that inhibits HIV-1 entry and replication []. Its excellent pharmacokinetic properties make it a promising candidate for further development as an anti-HIV agent.
Compound Description: DY-9836 is a novel calmodulin antagonist with potential therapeutic benefits in mitigating phenylephrine-induced cardiomyocyte injury []. It acts by inhibiting aberrant superoxide and nitric oxide generation, protecting cardiomyocytes from damage.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.